molecular formula C11H17N3 B8660603 6-(1-Methylpiperidin-4-yl)pyridin-2-amine

6-(1-Methylpiperidin-4-yl)pyridin-2-amine

Cat. No.: B8660603
M. Wt: 191.27 g/mol
InChI Key: NKQIZBOGYBMJDU-UHFFFAOYSA-N
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Description

1’-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-6-ylamine is a complex organic compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by its bipyridinyl core, which is hexahydro-substituted, and a methyl group attached to the nitrogen atom. Its unique structure makes it a subject of study in organic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-6-ylamine typically involves multi-step organic reactions. One common method includes the hydrogenation of a bipyridine precursor under high pressure and temperature conditions, followed by methylation using methyl iodide in the presence of a base such as potassium carbonate. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets the required standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1’-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-6-ylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of fully saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where alkyl or aryl groups can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions include N-oxides, fully saturated derivatives, and substituted bipyridinyl compounds, each with distinct chemical and physical properties.

Scientific Research Applications

1’-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-6-ylamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1’-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-6-ylamine involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.

    1,2,3,4,5,6-Hexahydro-3,6-dimethyl-2,6-naphthyridine:

Uniqueness

1’-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-6-ylamine stands out due to its bipyridinyl core and hexahydro substitution, which confer unique chemical and physical properties

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

6-(1-methylpiperidin-4-yl)pyridin-2-amine

InChI

InChI=1S/C11H17N3/c1-14-7-5-9(6-8-14)10-3-2-4-11(12)13-10/h2-4,9H,5-8H2,1H3,(H2,12,13)

InChI Key

NKQIZBOGYBMJDU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=NC(=CC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1′-methyl-1′,2′,3′,6′-tetrahydro-[2,4′]bipyridinyl-6-ylamine (1.1 g, 5.8 mmol) and EtOH (30 mL) was hydrogenated over 20% Pd(OH)2/C (0.3 g) at 40 psi and RT. After 16 h, the mixture was filtered through Celite® and concentrated in vacuo to give the desired compound as a yellow solid. MS m/z: 192.1 (M+H). Calc'd for C11H17N3-191.27.
Name
1′-methyl-1′,2′,3′,6′-tetrahydro-[2,4′]bipyridinyl-6-ylamine
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

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